molecular formula C20H22N2O7S B2393630 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide CAS No. 496776-67-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide

Cat. No.: B2393630
CAS No.: 496776-67-1
M. Wt: 434.46
InChI Key: MDMQCCKPZMYDDQ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzo[d][1,3]dioxole moiety, a methoxy group, and a morpholinosulfonyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate is then subjected to various chemical reactions to introduce the methoxy and morpholinosulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, methoxy reagents, and appropriate catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide or thiol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antitumor and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, particularly cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-ylmethyl)benzenesulfonamide: An analogue with a similar benzo[d][1,3]dioxole moiety but different functional groups.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with a benzo[d][1,3]dioxole core and various heteroaryl groups.

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its morpholinosulfonyl group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7S/c1-26-17-5-3-15(30(24,25)22-6-8-27-9-7-22)11-16(17)20(23)21-12-14-2-4-18-19(10-14)29-13-28-18/h2-5,10-11H,6-9,12-13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMQCCKPZMYDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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